Cas no 1251615-31-2 (N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide)

N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide
- VU0524781-1
- 1251615-31-2
- N1-(2-chlorobenzyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide
- F5857-1452
- AKOS024523526
- N-[(2-chlorophenyl)methyl]-N'-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
- N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide
-
- インチ: 1S/C15H15ClN2O3S/c16-12-4-2-1-3-10(12)7-17-14(20)15(21)18-8-13(19)11-5-6-22-9-11/h1-6,9,13,19H,7-8H2,(H,17,20)(H,18,21)
- InChIKey: UGHLWARMFBMYKZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1CNC(C(NCC(C1=CSC=C1)O)=O)=O
計算された属性
- せいみつぶんしりょう: 338.0491912g/mol
- どういたいしつりょう: 338.0491912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-1452-25mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-5μmol |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-3mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-10μmol |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-40mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-50mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-20μmol |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-1mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-4mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5857-1452-5mg |
N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide |
1251615-31-2 | 5mg |
$69.0 | 2023-09-09 |
N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide 関連文献
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamideに関する追加情報
Recent Advances in the Study of N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide (CAS: 1251615-31-2)
The compound N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide, with the CAS number 1251615-31-2, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a chlorophenyl group, a hydroxyethyl moiety, and a thiophene ring, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
One of the key areas of research has been the synthesis and optimization of N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step process involving condensation reactions and selective protection-deprotection strategies, achieving a final product with high enantiomeric purity. This advancement is critical for further preclinical and clinical studies.
Pharmacological evaluations of 1251615-31-2 have revealed its potential as a modulator of specific biological targets. In vitro studies demonstrated its affinity for G-protein-coupled receptors (GPCRs) involved in inflammatory pathways. Notably, the compound exhibited significant inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines. These findings suggest its potential application in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the mechanism of action of N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide have utilized computational modeling and molecular docking studies. These analyses predict strong interactions with the active sites of target proteins, particularly those involved in signal transduction pathways. A recent preprint on bioRxiv (2024) highlighted the compound's ability to stabilize specific protein conformations, potentially enhancing its therapeutic efficacy. Such insights are invaluable for structure-activity relationship (SAR) studies and future drug design.
In addition to its anti-inflammatory properties, 1251615-31-2 has shown promise in oncology research. Preliminary data from a collaborative study between academic and industry researchers indicated that the compound induces apoptosis in certain cancer cell lines, particularly those with overexpression of survival signaling pathways. The exact molecular targets remain under investigation, but early results point to its role in disrupting mitochondrial function and activating caspase-dependent apoptosis. These findings position the compound as a candidate for further development in cancer therapeutics.
Despite these promising results, challenges remain in the development of N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide as a therapeutic agent. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which are currently being addressed through structural modifications and formulation strategies. Recent patents filed in 2023 describe prodrug derivatives and nanoparticle-based delivery systems aimed at improving the compound's pharmacokinetic profile.
In conclusion, the latest research on 1251615-31-2 underscores its multifaceted potential in medicinal chemistry. From its optimized synthesis to its diverse pharmacological effects, this compound represents a promising lead for drug development. Future studies should focus on overcoming existing challenges and exploring its full therapeutic spectrum, paving the way for clinical translation.
1251615-31-2 (N'-(2-chlorophenyl)methyl-N-2-hydroxy-2-(thiophen-3-yl)ethylethanediamide) 関連製品
- 370846-19-8(2-{3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}-N-phenylacetamide)
- 2172216-94-1(Tert-butyl 4-benzyl-4-[(fluorosulfonyl)methyl]piperidine-1-carboxylate)
- 50667-90-8(Benzenethiol, 3-methoxy-5-methyl-)
- 2140305-23-1(N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine)
- 1691117-12-0(METHYL 2-AMINO-2-(2,4,5-TRIFLUOROPHENYL)ACETATE)
- 955848-10-9(2-2-(naphthalen-2-yl)acetamidothiophene-3-carboxamide)
- 27070-61-7(1,1,2,2,3,3-Hexafluoropropane)
- 1257549-59-9(2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one)
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)




